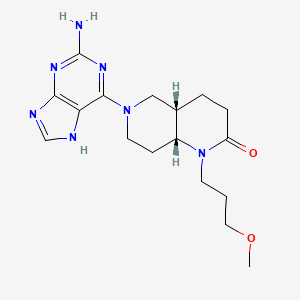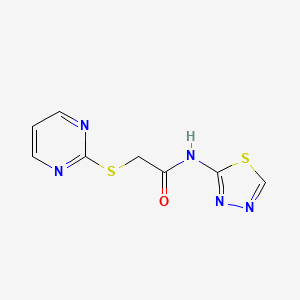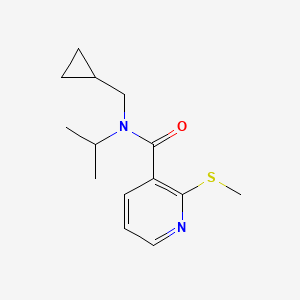![molecular formula C14H12N2O4S B5458351 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.34 g/mol.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have low toxicity and is relatively stable in biological systems. It has been found to accumulate in cancer cells and induce apoptosis, while sparing normal cells. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to selectively bind to metal ions, making it a potential tool for detecting metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its low toxicity and stability in biological systems. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one also has the potential to selectively bind to metal ions and induce apoptosis in cancer cells, making it a useful tool for studying these processes. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in research.
Zukünftige Richtungen
There are several future directions for 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one research. One direction is to further investigate its mechanism of action in cancer cells and metal ion detection. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one could be modified to improve its selectivity and potency for metal ion detection and cancer cell growth inhibition. Overall, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has potential for various applications in scientific research and warrants further investigation.
Synthesemethoden
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-nitroaniline with thiophene-2-carbaldehyde to form the intermediate 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)prop-2-en-1-one. This intermediate is then reduced with sodium borohydride to form 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-9-10(16(18)19)4-5-11(13)15-7-6-12(17)14-3-2-8-21-14/h2-9,15H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJVBDFPNTYKO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)


![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)

![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)


![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)

![(4aS*,8aR*)-1-propyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458357.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5458371.png)
